2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
Description
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a glyoxylamide derivative featuring a central indole scaffold substituted with a 2-oxoethyl-azepane moiety at the N1 position and a 3-fluoro-4-methylphenyl group at the terminal acetamide (Figure 1). Indole-based glyoxylamides are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets, including enzymes and receptors involved in cancer and neurological disorders .
Key structural features include:
- Indole core: The 1H-indol-3-yl group provides a planar aromatic system for π-π stacking and hydrophobic interactions.
- 3-Fluoro-4-methylphenyl group: The electron-withdrawing fluorine and methyl substituents enhance lipophilicity and metabolic stability .
Synthetic routes for similar compounds involve reacting 2-arylindoles with oxalyl chloride followed by coupling with amines (e.g., azepane derivatives) under basic conditions .
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c1-17-10-11-18(14-21(17)26)27-25(32)24(31)20-15-29(22-9-5-4-8-19(20)22)16-23(30)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGOWUIXGCSCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a complex organic molecule characterized by its unique structural features, which include an indole moiety, an azepane ring, and a fluorinated aromatic substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral research.
- Molecular Formula : C25H28FN3O3
- Molecular Weight : 453.58 g/mol
- CAS Number : 895807-62-2
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The indole structure is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play roles in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It could influence pathways related to apoptosis and cell cycle regulation, particularly through interactions with p53 and MDM2 proteins.
- Antiviral Activity : Preliminary studies suggest that similar indole derivatives exhibit antiviral properties, potentially through interference with viral replication mechanisms.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicate promising anticancer activity, as summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.12 | Induction of apoptosis, G2/M phase arrest |
| K562 (Leukemia) | 0.06 | Inhibition of MDM2-p53 interaction |
| PC-3 (Prostate) | 0.20 | Modulation of EGFR signaling |
These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.
Case Studies
-
Study on Apoptosis Induction :
A study conducted on A549 cells demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and PARP cleavage. Flow cytometry analysis confirmed G2/M phase arrest, indicating a halt in cell cycle progression. -
MDM2-p53 Interaction Study :
In K562 cells, the compound effectively disrupted the MDM2-p53 interaction, leading to restored p53 activity and subsequent tumor suppressive effects. This mechanism is particularly relevant for cancers retaining wild-type p53.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogs:
Key Observations:
Azepane vs.
Fluorophenyl vs. Chlorophenyl : The 3-fluoro-4-methylphenyl group may enhance metabolic stability over 4-chlorophenyl analogs due to reduced oxidative dehalogenation .
Thioacetamide vs. Oxoacetamide : Sulfur substitution in the analog from could alter electronic properties and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
